molecular formula C20H30O B117599 11-cis-Retinol CAS No. 22737-96-8

11-cis-Retinol

Cat. No. B117599
CAS RN: 22737-96-8
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-IOUUIBBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-cis-Retinol, also known as 11-cis-Vitamin A aldehyde, is a natural chromophore and the oxidized form of 11-cis retinol . It is a vital metabolite derived from vitamin A . It plays a prominent role during development, which helps in embryological advancement and cellular differentiation .


Synthesis Analysis

11-cis-Retinol is formed from vitamin A, via a trans-retinyl ester intermediate, by the enzyme RPE65 in the retinal pigment epithelium and then converted to 11-cis retinal as part of the visual cycle . The molecule cis-retinal can absorb light at a specific wavelength. When visible light hits the cis-retinal, the cis-retinal undergoes an isomerization, or change in molecular arrangement, to all-trans-retinal .


Molecular Structure Analysis

The molecular formula of 11-cis-Retinol is C20H30O . It has a molecular weight of 286.459 .


Chemical Reactions Analysis

Blue light exposure provokes photochemical reactions in most eye tissues, in particular the cornea, the lens, and the retina . Under moderate light exposure conditions, all-trans-retinal is continuously recycled to 11-cis-retinal by RPE cells and is not hazardous for cells .


Physical And Chemical Properties Analysis

11-cis-Retinol is a light yellow to yellow oil .

Scientific Research Applications

1. Interaction with Cone Opsins and Photoreceptors

11-cis-Retinol has been studied for its role in the dark adaptation and recovery of photoresponsiveness in cone photoreceptors. It interacts differently with various types of cone opsins and rod opsins, showing that it acts as an inverse agonist for salamander cone opsins and as an agonist for salamander and human red rod opsins. This highlights its specific utility for cone photoreceptors over rod photoreceptors (Ala-Laurila et al., 2009).

2. Role in Retinoid Metabolism

11-cis-Retinol is involved in the transformation of retinol to retinal, a key process in vision. Enzymes such as RDH11-14 display dual-substrate specificity, metabolizing all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor cells (Haeseleer et al., 2002).

3. Energy Source in Endergonic Transformations

The transformation of vitamin A to 11-cis-retinol in the retinal pigment epithelium (RPE) is an endergonic process. Membranes from the RPE can catalyze this transformation without added energy sources, suggesting the membrane itself may drive the isomerization reaction (Deigner et al., 1989).

4. Utilization in Photoreceptor Regeneration

Studies on the bullfrog retina indicate that 11-cis-Retinol can induce significant increases in rhodopsin content and photic sensitivity in previously bleached receptors, playing a role in the regeneration of rhodopsin (Perlman et al., 1982).

5. Influence on Rod Outer Segments

Research on frog rod outer segments has shown that 11-cis-Retinol, in certain conditions, can be utilized for rhodopsin regeneration, indicating its barrier-crossing properties and significance in the visual cycle (Bridges, 1977).

6. Genetic Implications and Disease

Mutations in the gene encoding 11-cis retinol dehydrogenase have been linked to delayed dark adaptation and fundus albipunctatus, demonstrating the genetic and disease-related importance of 11-cis-Retinol in human vision (Yamamoto et al., 1999).

7. Involvement in Isomerization Processes

11-cis-Retinol is involved in the reverse isomerization process to all-trans-retinol, and its conversion is influenced by the presence of binding proteins like CRALBP, indicating its role in retinoid processes in the eye (McBee et al., 2001).

8. Structural and Functional Insights

Research on retinol dehydrogenases, which convert retinol into active derivatives including 11-cis-retinal, provides insights into the structural and functional aspects of these enzymes, underlining the importance of 11-cis-Retinol in various physiological processes (Lidén & Eriksson, 2006).

9. Therapeutic Potential in Eye Diseases

Synthetic approaches have been explored to deliver 11-cis-Retinol as a therapeutic for eye diseases like macular degeneration and Leber's Congenital Amaurosis (LCA), highlighting its potential in treating retinal degenerative diseases (Lin, 2016).

10. Involvement in the Visual Cycle

Studies have shown the role of 11-cis-Retinol in the visual cycle, particularly in the transformation of all-trans-retinol into 11-cis-retinal, a critical process for vision maintenance and regeneration of visual pigments (Perusek & Maeda, 2013).

Future Directions

Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes makes the tumor cells sensitive to the treatment and improves the progression-free survival of the patients . This review also highlights the current clinical trials of ATRA in combination with other chemotherapeutic drugs and explains the future directional insights related to ATRA usage .

properties

IUPAC Name

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-IOUUIBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317284
Record name 11-cis-Retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-cis-Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11-cis-Retinol

CAS RN

22737-96-8
Record name 11-cis-Retinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-cis-Retinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-cis-Retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-cis-Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-cis-Retinol
Reactant of Route 2
11-cis-Retinol
Reactant of Route 3
11-cis-Retinol
Reactant of Route 4
11-cis-Retinol
Reactant of Route 5
11-cis-Retinol
Reactant of Route 6
11-cis-Retinol

Citations

For This Compound
3,890
Citations
CAGG Driessen, HJ Winkens, K Hoffmann… - … and cellular biology, 2000 - Taylor & Francis
… To elucidate the possible role of 11-cis-retinol dehydrogenase in the visual cycle and/or 9-… of the 11-cis-retinol dehydrogenase gene. Homozygous 11-cis-retinol dehydrogenase …
Number of citations: 155 www.tandfonline.com
FJ Canada, WC Law, RR Rando, T Yamamoto… - Biochemistry, 1990 - ACS Publications
… Michaelis-Menten plot (upper panel) and Lineweaver-Burk plot (lower panel) of 11-cis-retinol … to be both esterified and isomerizedto its 11-cis-retinol congener. As shown in Figure 1, the …
Number of citations: 36 pubs.acs.org
H Yamamoto, A Simon, U Eriksson, E Harris… - Nature …, 1999 - nature.com
… of 11-cis retinol to 11-cis retinal, we added 11-cis retinol … 11-cis retinol to 11-cis retinal in the presence of an excess of the cofactor NAD (Fig. 2b). K m and V max values for 11-cis retinol …
Number of citations: 333 www.nature.com
PS Deigner, WC Law, FJ Cañada, RR Rando - Science, 1989 - science.org
… all-trans-retinyl ester is isomerized directly to 11cis-retinol. Thus, the free energy of hydrolysis of … -retinyl palmitate is processed in vitro to 11-cis-retinol by pigment epithelial membranes. …
Number of citations: 194 www.science.org
SR Das, N Bhardwaj, H Kjeldbye… - Biochemical …, 1992 - portlandpress.com
… to 11-cis-retinol. Chicken neural retina membranes enzymically form 11-cis-retinol and all-… Cultured chicken Muller cells form all-trans-retinyl palmitate, 11-cis-retinol and 11-cis-retinyl …
Number of citations: 172 portlandpress.com
KM Farjo, G Moiseyev, Y Takahashi… - … & visual science, 2009 - iovs.arvojournals.org
… The final step in the retinoid visual cycle is catalyzed by 11-cis-retinol dehydrogenases (11-cis-RDHs) that oxidize 11-cis-retinol (11cROL) to 11-cis-retinaldehyde (11cRAL). Genetic …
Number of citations: 59 iovs.arvojournals.org
TS Kim, A Maeda, T Maeda, C Heinlein… - Journal of Biological …, 2005 - ASBMB
… The oxidation of 11-cis-retinol to 11-cis-retinal in the retinal pigment epithelium (RPE) … enzyme(s) oxidizes 11-cis-retinol or that an alternative pathway contributes to the retinoid cycle. …
Number of citations: 115 www.jbc.org
A Simon, U Hellman, C Wernstedt… - Journal of Biological …, 1995 - ASBMB
… -bound stereospecific 11-cis retinol dehydrogenase, active in the presence of NAD + as cofactor but not in the presence of NADP. We propose that p32 is the stereospecific 11-cis retinol …
Number of citations: 298 www.jbc.org
H Stecher, MH Gelb, JC Saari, K Palczewski - Journal of Biological …, 1999 - ASBMB
… It should be noted that CRALBP has a higher affinity for 11-cis-retinal than for 11-cis-retinol and that 11-cis-retinol bound to CRALBP is a good substrate of 11-cis-retinol dehydrogenase …
Number of citations: 147 www.jbc.org
AV Cideciyan, F Haeseleer, RN Fariss… - Visual …, 2000 - cambridge.org
… A key enzyme catalyzing the oxidation of 11-cis-retinol is 11-cis-retinol dehydrogenase (11-cis-RDH), which is encoded by the RDH5 gene. 11-cis-RDH is expressed in the RPE and not …
Number of citations: 113 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.